N-benzyl-3,4-dichlorobenzamide

Description

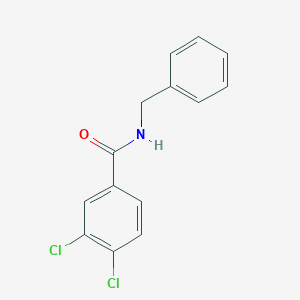

Structure

2D Structure

3D Structure

Properties

CAS No. |

28394-01-6 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-benzyl-3,4-dichlorobenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

WNRUZDLCZDWZTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Other CAS No. |

28394-01-6 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 3,4 Dichlorobenzamide

The formation of the amide bond in N-benzyl-3,4-dichlorobenzamide can be achieved through various synthetic strategies. Direct N-alkylation approaches, particularly those employing tandem catalytic processes, have emerged as efficient methods.

Direct N-alkylation Approaches for Amide Formation

A notable and efficient method for the synthesis of this compound involves a one-pot, two-step tandem reaction. rsc.org This process begins with the hydration of a nitrile to a primary amide, which is then subsequently N-alkylated with an alcohol.

The synthesis of this compound has been successfully demonstrated starting from 3,4-dichlorobenzonitrile. rsc.org In this tandem process, the first step is the hydration of the nitrile group (C≡N) to a primary amide (-CONH2). This transformation can be effectively carried out using an aldoxime, such as n-butylaldoxime, which serves as a water surrogate in the reaction. rsc.orgresearchgate.net

Following the in-situ formation of 3,4-dichlorobenzamide (B1295324), the second step involves the N-alkylation of this primary amide with benzyl (B1604629) alcohol. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amide. The resulting intermediate is then reduced by the hydrogen that was "borrowed" from the alcohol, yielding the final N-alkylated amide and regenerating the catalyst. rsc.orgacs.org This entire sequence provides a direct route from a nitrile to an N-substituted amide. researchgate.net

A specific reported synthesis of this compound (referred to as 5fa in the study) achieved a high yield of 90%. rsc.org The reaction was carried out in toluene, with the hydration step preceding the addition of benzyl alcohol and a base. rsc.org

Table 1: Reaction Parameters for the Synthesis of this compound (5fa) rsc.org

| Parameter | Value |

| Starting Nitrile | 3,4-dichlorobenzonitrile (1f) |

| Aldoxime | n-butylaldoxime (2b) |

| Alcohol | Benzyl alcohol (3a) |

| Catalyst | [Cp*IrCl2]2 |

| Base | Cs2CO3 |

| Solvent | Toluene |

| Yield | 90% |

The success of the tandem hydration/N-alkylation strategy heavily relies on the catalytic system employed. For the synthesis of this compound, the iridium complex [Cp*IrCl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) has been shown to be a highly effective catalyst. rsc.orgresearchgate.net This single catalyst is capable of facilitating both the initial hydration of the nitrile and the subsequent N-alkylation of the resulting amide. researchgate.net

The iridium catalyst operates through a "borrowing hydrogen" mechanism in the N-alkylation step. acs.orgorganic-chemistry.org The catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate. rsc.org This is followed by the condensation of the aldehyde with the primary amide. Finally, the iridium hydride species, formed during the initial dehydrogenation, reduces the condensation product to afford the N-alkylated amide. rsc.orgrsc.org The use of a base, such as cesium carbonate (Cs2CO3), is also crucial in the N-alkylation phase of the reaction. rsc.org While other transition metal catalysts, including ruthenium, are used in similar N-alkylation reactions, the iridium-based system has been specifically documented for the efficient synthesis of this compound. rsc.orgrsc.org

This compound as a Synthetic Intermediate

Beyond its synthesis, this compound can serve as a valuable intermediate in the construction of other molecules. The presence of the dichlorinated benzene (B151609) ring and the amide linkage allows for further chemical transformations.

For instance, related N-benzyl-dichlorobenzamide compounds have been utilized as precursors for more complex structures. In one example, N-benzyl-2,4-dichlorobenzamide (an isomer of the title compound) is treated with chlorosulfonic acid. researchgate.net This reaction introduces a sulfonyl chloride group onto the molecule. This newly installed functional group can then be reacted with various nucleophiles, such as amino acids, to generate a range of amino acid derivatives. researchgate.net This demonstrates how the N-benzyl-dichlorobenzamide scaffold can be elaborated into more complex chemical entities. The reactivity of the chlorine atoms on the benzene ring also presents opportunities for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule. evitachem.com

Structure Activity Relationship Sar Paradigms for Substituted Benzamide Scaffolds

Influence of N-Substitution Patterns on Biological Potency

The nature of the substituent on the amide nitrogen (N-substitution) plays a pivotal role in determining the biological potency and target selectivity of benzamide (B126) derivatives. Variations in the N-substituent can significantly impact the compound's interaction with its biological target, as well as its pharmacokinetic properties.

In the context of anticancer agents, studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that the N-substituent is critical for activity. For instance, in a series of N-substituted benzamides designed based on the HDAC inhibitor Entinostat (MS-275), the presence of a 2-substituent on the phenyl ring of the N-benzyl group was found to be crucial for anti-proliferative activity. solubilityofthings.combenthamdirect.com The heteroatoms within the amide group, capable of chelating with the zinc ion in the active site of HDACs, are also considered vital for their inhibitory action. solubilityofthings.combenthamdirect.com

The N-benzyl group itself is a common and effective substituent. In a series of N-benzyl benzamide derivatives developed as selective butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, the N-benzyl scaffold was found to be novel and potent, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the picomolar to nanomolar range. nih.gov Further SAR studies on N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators also highlighted the importance of the N-benzyl moiety. acs.org

Replacing the benzyl (B1604629) group with other substituents, such as a piperidine (B6355638) moiety, also significantly influences activity. For example, N-(piperidin-4-yl-methyl) benzamides have been investigated as selective 5-HT4 receptor agonists, showing potential as prokinetic agents. walshmedicalmedia.com The substitution on the piperidine ring itself is also a key determinant of activity. walshmedicalmedia.com In another study, N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide and its analogs have been studied for their affinity to sigma receptors, where the benzyl group on the piperidine enhances affinity.

The following table summarizes the influence of different N-substitution patterns on the biological activity of benzamide derivatives based on various studies.

| N-Substituent Type | Biological Target/Activity | Key SAR Findings | Reference(s) |

| N-Benzyl | Butyrylcholinesterase (BChE) Inhibition | Novel scaffold leading to sub-nanomolar inhibitors. | nih.gov |

| HDAC Inhibition | 2-Substituent on the phenyl ring is critical for activity. | solubilityofthings.combenthamdirect.com | |

| sEH/PPARγ Modulation | Ortho trifluoromethylbenzyl substitution is important for sEH inhibitory activity. | acs.org | |

| N-Piperidinyl | 5-HT4 Receptor Agonism | N-(piperidin-4-yl-methyl) substitution confers prokinetic activity. | walshmedicalmedia.com |

| Acetylcholinesterase (AChE) Inhibition | The position of the dimethylamine (B145610) side chain on the piperidine ring influences inhibitory activity and selectivity. | researchgate.net | |

| N-Aryl | Muscarinic M1 Receptor Antagonism | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold shows selective M1 antagonism. | nih.gov |

| N-Alkyl | Opioid Receptor Agonism | N-alkyl-4-[(8-azabicyclo[3.2.1]-oct-3-ylidene) phenylmethyl] benzamides are potent µ opioid agonists. | walshmedicalmedia.com |

Role of Halogenation on the Benzamide Ring in Modulating Activity

Halogenation of the benzamide phenyl ring is a common strategy employed to modulate the physicochemical properties and biological activity of benzamide-based compounds. The position, number, and type of halogen substituent can profoundly affect potency, selectivity, and metabolic stability.

The subject compound, N-benzyl-3,4-dichlorobenzamide , features two chlorine atoms on the benzamide ring. Dichloro substitution is a recurring motif in biologically active benzamides. For instance, in the development of inhibitors for the betaine/GABA transporter 1 (BGT1), N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide was identified as a non-competitive inhibitor. nih.gov Similarly, in a study of thiourea (B124793) derivatives with anti-tuberculosis potential, the presence of a 3,4-dichlorophenyl group on the terminal phenyl ring enhanced activity. mdpi.com

The position of halogenation is critical. In a study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as Trypanosoma brucei inhibitors, a para-chloro substitution on the benzoyl moiety was found to be important for activity, with a meta-chloro substitution leading to a 10-fold reduction in potency. nih.gov Furthermore, among mono-substituted benzoyl derivatives, the 2-substituted analogs were generally the most active. nih.gov For example, the 2-chlorobenzoyl derivative was found to be 3-fold more active than the 3-chloro and almost 8-fold more active than the 4-chlorobenzoyl derivative. nih.gov

However, in some cases, halogenation can be detrimental to activity. A study on N-substituted benzamide derivatives as antitumor agents concluded that the presence of a chlorine atom or a nitro-group on the benzamide benzene (B151609) ring significantly decreased their anti-proliferative activity. solubilityofthings.combenthamdirect.comresearchgate.net

The table below provides examples of how halogenation on the benzamide ring affects biological activity.

| Halogenation Pattern | Biological Target/Activity | Key SAR Findings | Reference(s) |

| 3,4-Dichloro | Anti-Tuberculosis | Enhanced anti-TB potential in thiourea derivatives. | mdpi.com |

| 2,4-Dichloro | BGT1 Inhibition | N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide is a non-competitive inhibitor. | nih.gov |

| Trypanosoma brucei Inhibition | 2,4-dichloro substitution improved activity. | nih.gov | |

| 4-Chloro | Trypanosoma brucei Inhibition | Important for activity, with meta-substitution being less potent. | nih.gov |

| 2-Chloro | Trypanosoma brucei Inhibition | More potent than 3-chloro and 4-chloro analogs. | nih.gov |

| Chloro (general) | Antitumor (HDAC inhibition) | Decreased anti-proliferative activity. | solubilityofthings.combenthamdirect.comresearchgate.net |

Impact of Additional Substituents and Linker Modifications on Pharmacological Profile

Beyond N-substitution and ring halogenation, the pharmacological profile of benzamides can be fine-tuned by introducing other substituents on the aromatic rings or by modifying the linker connecting different parts of the molecule.

In the context of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, elaboration of a central aryl-ring with hydroxyl and amino groups led to compounds capable of forming intramolecular hydrogen bonds, which enforce the planarity of the benzamide unit. rsc.org For antiarrhythmic agents, benzamides with one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown potency. bohrium.com The nature of the link between the heterocycle and the amide nitrogen also strongly influences activity. bohrium.com

For FtsZ inhibitors with antimicrobial activity, the introduction of a hydroxy-methyl group in the methylene (B1212753) bridge of bromo-oxazole benzamides resulted in a significant increase in solubility without diminishing antimicrobial activity.

In the development of anti-tuberculosis agents, substitutions on a phenyl ring attached to a pyrimidine (B1678525) core influenced activity, with 2,3-dichloro substitution being more active than unsubstituted or mono-chloro derivatives. cbijournal.com The absence of an N-benzylic substitution in this series resulted in a loss of activity. cbijournal.com

The following table illustrates the impact of such modifications.

| Modification | Biological Target/Activity | Key SAR Findings | Reference(s) |

| Hydroxyl/Amino groups on central aryl-ring | TRPV1 Antagonism | Enforces planarity of the benzamide unit through intramolecular H-bonds. | rsc.org |

| 2,2,2-Trifluoroethoxy ring substituents | Antiarrhythmic | The most potent compounds are derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. | bohrium.com |

| Hydroxy-methyl on methylene linker | FtsZ Inhibition (Antimicrobial) | Increased solubility without loss of activity. | |

| Dichloro substitution on a separate phenyl ring | Anti-Tuberculosis (MurE/MurD inhibition) | 2,3-dichloro substitution was more active than unsubstituted or mono-chloro analogs. | cbijournal.com |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral benzamide derivatives. Different enantiomers or diastereomers of a compound can exhibit significantly different potencies and selectivities due to their distinct interactions with chiral biological targets like receptors and enzymes.

For N-benzyl 2-substituted 2-aminoacetamides, which are a subclass of N-benzyl benzamide derivatives, stereoselective dopamine (B1211576) D-2 receptor blockade has been observed, indicating that the spatial orientation of the substituents is critical for receptor interaction. evitachem.com

In the development of TRPV1 antagonists, the isolation of a single enantiomer of an N-indazole-N'-benzyl urea (B33335) derivative led to a compound with superior pharmacokinetic properties and greater potency in an inflammatory pain model. researchgate.net Another study on stereospecific TRPV1 antagonists also highlighted the importance of chirality for high-affinity binding. nih.gov

The herbicidal activity of beflubutamid, a chiral butanamide, is another example where stereoisomers differ significantly in their biological effects. analis.com.my This principle is widely recognized in pesticide development, where the use of a single, more active enantiomer can lead to reduced application rates. analis.com.my

The table below provides examples of the influence of stereochemistry on the activity of benzamide-related compounds.

| Compound Class | Biological Activity | Stereochemical Finding | Reference(s) |

| N-benzyl 2-substituted 2-aminoacetamides | Dopamine D-2 receptor blockade | Activity is stereoselective. | evitachem.com |

| N-indazole-N'-benzyl ureas | TRPV1 Antagonism | Isolation of a single enantiomer resulted in a more potent compound. | researchgate.net |

| Chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues | TRPV1 Antagonism | High-affinity antagonism is stereospecific. | nih.gov |

| Beflubutamid (chiral butanamide) | Herbicidal | Enantiomers exhibit different levels of activity. | analis.com.my |

Computational Chemistry and Molecular Modeling Applications in Benzamide Research

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzyl-3,4-dichlorobenzamide and related compounds, docking simulations have been crucial for understanding their interactions with various biological targets.

Molecular docking studies have successfully predicted the binding of this compound derivatives to a range of important biological targets, highlighting their potential therapeutic applications.

BGT1 (Betaine/GABA Transporter 1): A significant body of research has focused on N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), a derivative of the core benzamide (B126) structure. Computational docking studies using a homology model of BGT1, based on the human serotonin (B10506) transporter (hSERT) crystal structure, have been instrumental in characterizing BPDBA as a noncompetitive inhibitor. nih.govacs.orgfigshare.comresearchgate.netebi.ac.uk These simulations have helped to understand how this class of compounds interacts with the transporter. nih.govacs.org Similarly, docking studies were used to investigate the binding of other inhibitors to BGT1, revealing potential for simultaneous binding at multiple sites. nih.govcore.ac.uk

FXR (Farnesoid X Receptor): In the search for new FXR modulators, a strategy combining 3D shape similarity searches with structure-based docking was employed. researchgate.net This led to the identification of N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,4-dichlorobenzamide (HS218) as a specific FXR antagonist. researchgate.net Another derivative, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), was also identified as a selective antagonist of human FXRα, with its binding mode confirmed by crystal structure analysis. nih.gov

EGFR (Epidermal Growth Factor Receptor) & HER-2: Thiourea (B124793) derivatives incorporating a dichlorobenzamide moiety have been evaluated as potential anticancer agents. Docking simulations were performed to predict the binding of compounds like N-(allylcarbamothioyl)-3,4-dichlorobenzamide to the EGFR kinase domain (PDB ID: 1M17). researchgate.net These studies suggested that the derivatives could have a higher biological activity than existing drugs like 5-fluorouracil, a prediction later supported by cytotoxicity tests. researchgate.net The docking simulations were key to analyzing probable binding models and building QSAR models for the rational design of EGFR/HER-2 inhibitors. researchgate.net

FtsZ (Filamentous temperature-sensitive protein Z): While direct studies on this compound are limited, related research on other complex molecules has identified FtsZ, a crucial bacterial cell division protein, as a viable target. nih.govmdpi.com Molecular docking simulations have been used to evaluate the ability of various compounds, such as berberine (B55584) analogues, to bind to FtsZ, suggesting this as a promising area of investigation for novel benzamide-based antibiotics. cnr.it

PARP-1 (Poly(ADP-ribose) polymerase-1): PARP-1 is a critical enzyme in DNA repair and a significant target in cancer therapy. While specific docking studies for this compound against PARP-1 are not extensively documented, the general approach involves using in silico methods to screen for novel inhibitors. researchgate.net This represents a potential application for benzamide derivatives in oncology.

The table below summarizes the key molecular docking findings for this compound derivatives against various protein targets.

| Derivative | Target Protein | Key Findings from Docking | References |

|---|---|---|---|

| N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | BGT1 | Identified as a noncompetitive inhibitor; binds to an allosteric site. | nih.govacs.orgfigshare.comresearchgate.netebi.ac.uk |

| N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,4-dichlorobenzamide (HS218) | FXR | Identified as a specific FXR antagonist through virtual screening and docking. | researchgate.net |

| N-(allylcarbamothioyl)-3,4-dichlorobenzamide | EGFR | Predicted to have higher binding affinity and biological activity compared to 5-fluorouracil. | researchgate.net |

| N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB) | FXRα | Functions as a selective antagonist; binding details supported by mutation analysis and crystallography. | nih.gov |

Beyond predicting interactions, molecular docking has been essential in detailing the precise binding modes of these compounds.

For inhibitors of BGT1, such as BPDBA, computational studies have proposed a binding mode within an allosteric site. nih.govacs.orgfigshare.comresearchgate.net This site is located within transmembrane domain 10 (TM10) and corresponds to an allosteric pocket identified in the crystal structure of the human serotonin transporter (hSERT). nih.govacs.orgfigshare.com This finding is critical, as allosteric modulators can offer higher selectivity and a better safety profile compared to orthosteric inhibitors. For another BGT1 inhibitor, docking simulations suggested the possibility of binding to both an orthosteric and an allosteric site simultaneously. nih.govcore.ac.uk

In the case of the FXR antagonist NDB, analysis of the crystal structure of the ligand-protein complex revealed an unexpected binding mechanism. NDB induces a significant conformational change in the receptor, particularly in helices 11 and 12, promoting the formation of a homodimer. nih.gov This is distinct from the active monomeric state of the receptor, providing a clear structural basis for its antagonistic activity. nih.gov

Prediction of Ligand-Target Binding Interactions (e.g., FtsZ, eEF2K, PARP-1, EGFR, HER-2, BGT1, FXR)

In Silico Prediction of Pharmacological Profiles

Computational tools are widely used to predict the pharmacokinetic and pharmacogenomic profiles of new chemical entities. For libraries of benzamide and related thiourea derivatives, web-based services and specialized software have been employed to calculate key properties. mdpi.comresearchgate.net These in silico methods predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. mdpi.com

Researchers have evaluated benzamide derivatives against established medicinal chemistry rules, such as those proposed by Lipinski, Ghose, Veber, and Egan, to assess their "drug-likeness". mdpi.com Furthermore, properties like Caco-2 permeability, human intestinal absorption (HIA), and plasma protein binding (PPB) are computationally estimated to forecast the compound's behavior in the human body. mdpi.com These predictive models help prioritize which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been applied to libraries of benzamide derivatives to guide the design of more potent molecules. For instance, a QSAR model was developed for a series of benzylidene hydrazine (B178648) benzamides to correlate their structural features with their in vitro anticancer activity against a human lung cancer cell line. jppres.com The resulting equation provided insights into which physicochemical properties, such as solubility (Log S) and molar refractivity (MR), were most influential on the compounds' potency. jppres.com

In other research, QSAR modeling was proposed as a tool for the rational design of EGFR/HER-2 inhibitors based on thiourea derivatives of dichlorobenzamide. researchgate.net By quantifying the relationship between structural modifications and inhibitory activity, these models serve as a predictive tool to design new compounds with enhanced efficacy and to reduce the need for extensive trial-and-error synthesis. researchgate.netjppres.com

The table below presents an example of a QSAR equation developed for benzylidene hydrazine benzamide derivatives.

| Target Activity | QSAR Equation | Statistical Parameters | References |

|---|---|---|---|

| Anticancer (A549 Lung Cancer Cell Line) | pIC₅₀ = 0.738(±0.217)LogS - 0.031(±0.007)rerank + 0.017(±0.016)MR - 1.359 | n=11; r=0.921; R²=0.849; F=13.096 | jppres.com |

Cheminformatics Analysis in Benzamide Derivative Libraries

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical compounds. In the context of benzamide research, cheminformatics tools are applied to entire libraries of derivatives to assess their diversity, predict properties, and identify promising candidates for further investigation. mdpi.com

The process often begins with the generation of various molecular descriptors for each compound in a library. researchgate.net These descriptors quantify different aspects of the molecule's structure and physicochemical properties. This data is then used for a variety of analyses, including evaluating drug-likeness and predicting pharmacokinetic profiles across the entire library. mdpi.com The goal is to elucidate the behavior of these compounds within a biological system based on their chemical structure, allowing researchers to select the most promising candidates for synthesis and biological testing. mdpi.com This approach is integral to modern drug discovery, enabling a more efficient and targeted search for new therapeutic leads. purdue.edu

Future Directions and Scholarly Perspectives for N Benzyl 3,4 Dichlorobenzamide Research

Rational Design for Targeted Biological Activities

The rational design of N-benzyl-3,4-dichlorobenzamide analogs is a key future direction, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core structure, featuring a dichlorinated phenyl ring linked via an amide to a benzyl (B1604629) group, offers multiple points for modification. Structure-activity relationship (SAR) studies on related benzamide (B126) compounds provide a foundational blueprint for these design efforts.

Research on analogous structures has demonstrated that the nature and position of substituents on both aromatic rings are critical for biological activity. For instance, in studies of related inhibitors, lipophilic substitutions on the benzamide moiety have been shown to be crucial for activity against certain bacterial enzymes. nih.gov The 3,4-dichloro substitution pattern on the benzamide portion of this compound is known to enhance lipophilicity, which can be a critical factor for penetrating biological membranes, such as in the central nervous system or microbial cells. vulcanchem.com

Future design strategies will likely involve computational modeling and molecular docking to predict how modifications will affect binding to specific biological targets. For example, docking studies on similar scaffolds have indicated that the dichlorobenzamide group can stabilize ligand-receptor interactions within hydrophobic binding pockets. vulcanchem.com By systematically altering the electronic and steric properties of the benzyl and dichlorophenyl rings, researchers can fine-tune the molecule's affinity for specific enzymes or receptors.

Table 1: Hypothetical Structure-Activity Relationships for this compound Analogs

| Molecular Modification | Predicted Impact on Activity | Rationale |

| Benzyl Ring Substitution | ||

| Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | May enhance binding affinity for certain targets. | Alters electrostatic interactions with receptor sites. |

| Addition of hydrogen-bond donors/acceptors (e.g., -OH, -NH₂) | Could introduce new, specific interactions with target residues. | Improves specificity and binding energy. |

| Dichlorophenyl Ring Modification | ||

| Altering chlorine positions (e.g., 2,4-dichloro or 3,5-dichloro) | Modulates the molecule's conformational profile and hydrophobic interactions. vulcanchem.comnih.gov | Optimizes fit within the target's binding pocket. |

| Replacement of chlorine with other halogens (e.g., -F, -Br) | Fine-tunes lipophilicity and electronic character. | Halogen bonding can be a key interaction with some targets. |

| Amide Linker Modification | ||

| Replacement with bioisosteres (e.g., thioamide, ester) | Can improve metabolic stability and cell permeability. | Alters bond angles and electronic distribution. |

Exploration of Novel Therapeutic Avenues

While the full therapeutic potential of this compound is still under investigation, research into structurally related compounds suggests several promising areas for exploration. The dichlorobenzamide core is a versatile scaffold found in molecules with a wide range of biological activities.

One significant avenue is in the development of novel antimicrobial agents. Thiazolidinone derivatives containing a 3,4-dichlorobenzyl group have shown inhibitory activity against MurB, a key enzyme in bacterial cell wall biosynthesis, making it a potential target for new antituberculosis drugs. nih.gov Similarly, certain N-dichlorobenzamide quinolinyl iminothiazolines have been identified as potent inhibitors of alkaline phosphatase, an enzyme implicated in pathological calcification diseases. nih.gov

The structural motif of this compound also shares features with compounds targeting the central nervous system. The 3,4-dichlorobenzamide (B1295324) core is present in the synthetic opioid U-47700, indicating that analogs could be investigated for their potential in pain management by modulating opioid or other CNS receptors. mdpi.com Furthermore, related benzamides have been developed as noncompetitive inhibitors of the betaine/GABA transporter 1 (BGT1), suggesting a possible role in neurological disorders where GABAergic signaling is dysregulated. researchgate.netacs.org Other potential applications could include anticancer research, as derivatives of N-benzyl-N'-(phenyl)thioureas have shown cytotoxic activity against cancer cell lines. researchgate.net

Table 2: Potential Therapeutic Targets for this compound Analogs

| Therapeutic Area | Potential Molecular Target | Supporting Evidence from Related Compounds |

| Antimicrobial | MurB Enzyme | 3,4-dichlorobenzyl analogs show inhibitory activity. nih.gov |

| Inflammatory/Metabolic Disease | Alkaline Phosphatase | N-dichlorobenzamide quinolinyl iminothiazolines are potent inhibitors. nih.gov |

| Neurological Disorders | Betaine/GABA Transporter 1 (BGT1) | N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide is a known inhibitor. researchgate.netacs.org |

| Oncology | Histone Deacetylase 6 (HDAC6) | A 3,4-dichlorophenyl cap retained potency in novel HDAC6 inhibitors. avstera.com |

| Pain Management | Opioid Receptors / Ion Channels | The 3,4-dichlorobenzamide core is found in synthetic opioids like U-47700. mdpi.com |

Advanced Synthetic Strategies for Analog Development

The creation of diverse libraries of this compound analogs requires robust and flexible synthetic methodologies. The primary synthetic route involves the amidation reaction between 3,4-dichlorobenzoyl chloride and benzylamine (B48309). researchgate.net Advanced strategies will focus on streamlining this process and enabling the introduction of a wide variety of chemical functionalities.

Future synthetic work will likely employ modern techniques such as parallel synthesis and high-throughput screening to rapidly generate and evaluate large numbers of analogs. One approach involves preparing a range of substituted benzylamines and reacting them with 3,4-dichlorobenzoyl chloride to explore the chemical space around the benzyl moiety. Conversely, various substituted dichlorobenzoyl chlorides can be synthesized and reacted with benzylamine to probe the effects of modifications on the other side of the molecule. researchgate.net

The development of novel catalytic systems could also facilitate more complex modifications. For instance, metal-catalyzed cross-coupling reactions could be used to introduce diverse aryl or alkyl groups onto the aromatic rings of the precursors, allowing for the synthesis of analogs that are not accessible through traditional methods. Furthermore, visible-light-mediated reactions are emerging as a mild and efficient way to perform transformations such as the chlorination of precursors, offering an alternative to harsher industrial processes. mdpi.com These advanced synthetic tools will be instrumental in building a comprehensive understanding of the structure-activity landscape of this compound and unlocking its full therapeutic potential.

Table 3: Strategies for Analog Synthesis

| Synthetic Approach | Description | Potential Outcome |

| Combinatorial Chemistry | Parallel synthesis of arrays of analogs by reacting a core intermediate with diverse building blocks. | Rapid generation of a large library of compounds for screening. |

| Diversity-Oriented Synthesis | Creating structurally complex and diverse molecules from simple starting materials. | Exploration of novel chemical scaffolds retaining key pharmacophoric features. |

| Late-Stage Functionalization | Introducing chemical modifications in the final steps of the synthesis. | Efficiently creates a variety of analogs from a common advanced intermediate. |

| Catalytic Cross-Coupling | Using metal catalysts (e.g., Palladium, Copper) to form new carbon-carbon or carbon-heteroatom bonds. | Access to a wide range of substituted aromatic precursors. avstera.com |

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-3,4-dichlorobenzamide, and what hazards should be mitigated during synthesis?

Methodological Answer: A scalable synthesis involves coupling 3,4-dichlorobenzoyl chloride with benzylamine under Schotten-Baumann conditions. Key steps include:

- Dissolving benzylamine in a biphasic solvent system (e.g., dichloromethane/water) with sodium carbonate as a base.

- Slow addition of 3,4-dichlorobenzoyl chloride at 0–5°C to minimize exothermic side reactions.

- Post-reaction extraction, drying, and recrystallization from ethanol. Hazard Mitigation:

- Conduct a pre-reaction risk assessment for reagents like acyl chlorides (corrosive) and solvents (flammable). Use PPE (gloves, goggles) and ensure proper ventilation.

- Monitor thermal stability: DSC analysis of intermediates may reveal decomposition risks during heating steps .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw simulations). Key signals include aromatic protons (δ 7.2–7.8 ppm) and the benzyl CH group (δ 4.5–4.7 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%).

- Melting Point : Literature values (e.g., 104–107°C for N-benzylbenzamide analogs) provide cross-validation .

Q. What solvents are suitable for dissolving this compound in biological assays?

Methodological Answer: Solubility data for chlorinated benzamides suggests:

- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.

- Aqueous buffers : Dilute DMSO stocks into PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity).

- Avoid chlorinated solvents (e.g., dichloromethane) for in vitro work due to residual toxicity. Validate solubility via dynamic light scattering (DLS) for nanoparticle-free solutions .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing Cl groups activate the benzamide carbonyl toward nucleophilic attack. To study this:

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites.

- Experimentally, track reaction kinetics with amines or thiols using LC-MS. Compare rates with non-chlorinated analogs (e.g., N-benzylbenzamide) to isolate electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Address this by:

- Standardized Assays : Use validated protocols (e.g., NIH/NCBI PubChem BioAssay guidelines) for cytotoxicity or enzyme inhibition.

- Batch Analysis : Characterize each batch via HRMS and HPLC to rule out byproducts (e.g., hydrolyzed carboxylic acids).

- Meta-Analysis : Cross-reference data from multiple repositories (e.g., PubChem, ChEMBL) while excluding non-GLP sources .

Q. Can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer: Use in silico tools like SwissADME or ADMET Predictor™ to estimate:

Q. What are the mutagenicity risks associated with this compound, and how should they be managed in lab settings?

Methodological Answer:

- Ames Testing : Follow OECD 471 guidelines using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation.

- Risk Mitigation : If mutagenicity is detected (e.g., similar to benzyl chloride analogs), use closed-system reactors and HEPA-filtered fume hoods. Document handling procedures per ACS hazard assessment guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.